REACTION_CXSMILES
|
[CH:1]1[C:2]([C:10]([OH:12])=[O:11])=[CH:3][N:4]2[C:9]=1[CH2:8][CH2:7][CH2:6][CH2:5]2.[CH3:13]N(C=O)C.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C>CO.C(Cl)Cl>[CH:1]1[C:2]([C:10]([O:12][CH3:13])=[O:11])=[CH:3][N:4]2[C:9]=1[CH2:8][CH2:7][CH2:6][CH2:5]2
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Name
|
|
Quantity
|
30.4 g
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Type
|
reactant
|
Smiles
|
C=1C(=CN2CCCCC12)C(=O)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 500-mL round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet
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Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was warmed to room temperature over 30 min
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Duration
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30 min
|
Type
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CONCENTRATION
|
Details
|
After this time, the resulting solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a brown solid
|
Type
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TEMPERATURE
|
Details
|
the solution was cooled to 0° C
|
Type
|
STIRRING
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Details
|
was stirred for a further 2 h at room temperature
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
After this time, the reaction mixture was concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with methylene chloride (300 mL)
|
Type
|
WASH
|
Details
|
washed with water (200 mL) and saturated aqueous sodium bicarbonate (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C(=CN2CCCCC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |